molecular formula C10H13N3O4S B14840854 5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide

5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide

Cat. No.: B14840854
M. Wt: 271.30 g/mol
InChI Key: NARILFYFQOLGAO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol . It is known for its unique structure, which includes a cyclopropoxy group, a methyl group, and a sulfamoyl group attached to a nicotinamide core. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide typically involves multiple steps, including the formation of the nicotinamide core and the subsequent introduction of the cyclopropoxy and sulfamoyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also modulate oxidative stress pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methyl-4-sulfamoylnicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and development.

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-4-sulfamoylpyridine-3-carboxamide

InChI

InChI=1S/C10H13N3O4S/c1-12-10(14)7-4-13-5-8(17-6-2-3-6)9(7)18(11,15)16/h4-6H,2-3H2,1H3,(H,12,14)(H2,11,15,16)

InChI Key

NARILFYFQOLGAO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=CC(=C1S(=O)(=O)N)OC2CC2

Origin of Product

United States

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